Oxidation Potential and Driving Force: NOSbF₆ vs. AgSbF₆ in Pinacol Rearrangement Chemoselectivity
In a direct comparative study of pinacol rearrangement using 1,1,2-triphenylethane-1,2-diol as the substrate, NOSbF₆ and AgSbF₆—both containing the SbF₆⁻ counteranion—yielded structurally and chemically distinct carbonyl products . NOSbF₆ produced exclusively the neutral ketone 1,2,2-triphenylethanone, whereas AgSbF₆ generated a coordination complex [Ag·2 2]⁺SbF₆⁻ incorporating the aldehyde product. This divergence stems from the differential oxidation potential: NOSbF₆ acts as a mild one-electron oxidant (E° ≈ 0.4–0.6 V vs. SCE for NO⁺/NO), while AgSbF₆ provides a substantially stronger oxidative driving force (E°(Ag⁺/Ag) ≈ 0.80 V vs. SCE) plus the additional Lewis acidity of Ag⁺ [1]. The controlled oxidation potential of NOSbF₆ prevents over-oxidation and metal coordination, enabling cleaner isolation of neutral organic products.
| Evidence Dimension | Product outcome in pinacol rearrangement |
|---|---|
| Target Compound Data | 1,2,2-Triphenylethanone (neutral ketone) |
| Comparator Or Baseline | [Ag·2 2]⁺SbF₆⁻ coordination complex incorporating aldehyde |
| Quantified Difference | 100% chemoselectivity divergence (ketone vs. metal-coordinated aldehyde complex) |
| Conditions | 1,1,2-triphenylethane-1,2-diol substrate, stoichiometric oxidant, room temperature, CH₂Cl₂ or analogous solvent |
Why This Matters
Procurement of NOSbF₆ over AgSbF₆ is indicated when the experimental objective is to generate neutral organic carbonyl products without metal contamination or competing Lewis acid coordination pathways.
- [1] Connelly, N. G.; Geiger, W. E. Chemical Redox Agents for Organometallic Chemistry. Chem. Rev. 1996, 96, 877–910. View Source
